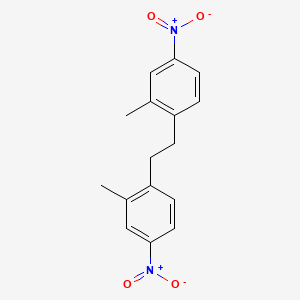

2,2'-Dimethyl-4,4'-dinitrobibenzyl

Übersicht

Beschreibung

2,2'-Dimethyl-4,4'-Dinitrobibenzyl ist eine organische Verbindung mit der Summenformel C16H16N2O4 und einem Molekulargewicht von 300,3092 . Es ist ein Derivat des Bibenzols, das durch das Vorhandensein von zwei Methylgruppen und zwei Nitrogruppen an den Benzolringen gekennzeichnet ist. Diese Verbindung ist in verschiedenen Bereichen der wissenschaftlichen Forschung aufgrund ihrer einzigartigen chemischen Eigenschaften von Interesse.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von this compound kann durch verschiedene Synthesewege erfolgen. Eine gängige Methode beinhaltet die Nitrierung von 2,2'-Dimethylbibenzyl unter Verwendung einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure. Die Reaktion wird typischerweise bei niedrigen Temperaturen durchgeführt, um die Nitrierungsgeschwindigkeit zu kontrollieren und eine Übernitrierung zu verhindern.

Eine andere Methode beinhaltet die oxidative Kupplung von p-Nitrotoluol unter Verwendung von Sauerstoff als Oxidationsmittel und Ethanol als Lösungsmittel. Diese Reaktion wird durch ein Übergangsmetall-dotiertes mesoporöses molekulares Sieb katalysiert, das auf einem Guanidinium-Ionenflüssigkeit getragen ist . Diese Methode ist aufgrund ihrer hohen Selektivität, milden Reaktionsbedingungen und umweltfreundlichen Natur vorteilhaft.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound verwendet häufig großtechnische Nitrierungsprozesse. Diese Prozesse sind so konzipiert, dass die Ausbeute maximiert und der Abfall minimiert wird. Die Verwendung von Durchflussreaktoren und fortschrittlichen Trenntechniken gewährleistet die effiziente Produktion von hochreinem this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2,2’-Dimethyl-4,4’-dinitrobibenzyl can be achieved through several synthetic routes. One common method involves the nitration of 2,2’-dimethylbibenzyl using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Another method involves the oxidative coupling of p-nitrotoluene using oxygen as an oxidant and ethanol as a solvent. This reaction is catalyzed by a transition metal-doped mesoporous molecular sieve supported guanidinium ionic liquid . This method is advantageous due to its high selectivity, mild reaction conditions, and environmentally friendly nature.

Industrial Production Methods

Industrial production of 2,2’-Dimethyl-4,4’-dinitrobibenzyl often employs large-scale nitration processes. These processes are designed to maximize yield and minimize waste. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity 2,2’-Dimethyl-4,4’-dinitrobibenzyl.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,2'-Dimethyl-4,4'-Dinitrobibenzyl unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Die Nitrogruppen können unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder unter Verwendung von chemischen Reduktionsmitteln wie Zinn(II)-chlorid zu Aminogruppen reduziert werden.

Substitution: Die Verbindung kann nukleophile aromatische Substitutionsreaktionen eingehen, bei denen die Nitrogruppen durch andere Substituenten wie Halogene oder Alkylgruppen ersetzt werden können.

Oxidation: Die Methylgruppen können unter Verwendung starker Oxidationsmittel wie Kaliumpermanganat zu Carbonsäuren oxidiert werden.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C)-Katalysator, Zinn(II)-chlorid in Salzsäure.

Substitution: Natriumhydroxid oder Kaliumhydroxid in einem polaren Lösungsmittel wie Dimethylsulfoxid (DMSO).

Oxidation: Kaliumpermanganat in einem sauren oder basischen Medium.

Hauptprodukte, die gebildet werden

Reduktion: 2,2'-Dimethyl-4,4'-Diaminobibenzyl.

Substitution: 2,2'-Dimethyl-4,4'-Dihalobibenzyl.

Oxidation: 2,2'-Dicarboxy-4,4'-Dinitrobibenzyl.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet. Es wird auch in Studien zu Reaktionsmechanismen und Kinetik verwendet.

Biologie: Untersucht für seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Als potenzieller Wirkstoffkandidat aufgrund seiner einzigartigen chemischen Struktur und Reaktivität untersucht.

Industrie: Wird zur Herstellung von Farbstoffen, Polymeren und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound hängt von seiner chemischen Reaktivität ab. Die Nitrogruppen können an Redoxreaktionen teilnehmen, während die Methylgruppen oxidiert werden können. Diese Reaktionen können zur Bildung reaktiver Zwischenprodukte führen, die mit biologischen Molekülen interagieren, was möglicherweise zu antimikrobiellen oder krebshemmenden Wirkungen führt. Die genauen beteiligten molekularen Ziele und Pfade werden noch untersucht.

Wissenschaftliche Forschungsanwendungen

2,2’-Dimethyl-4,4’-dinitrobibenzyl has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studies of reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,2’-Dimethyl-4,4’-dinitrobibenzyl depends on its chemical reactivity. The nitro groups can participate in redox reactions, while the methyl groups can undergo oxidation. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4,4'-Dinitrobibenzyl: Ähnliche Struktur, aber ohne die Methylgruppen.

2,2'-Dimethylbibenzyl: Fehlen die Nitrogruppen, was zu einer geringeren Reaktivität in Redoxreaktionen führt.

2,2'-Dinitrobibenzyl: Fehlen die Methylgruppen, was sich auf seine sterischen und elektronischen Eigenschaften auswirkt.

Einzigartigkeit

2,2'-Dimethyl-4,4'-Dinitrobibenzyl ist aufgrund des Vorhandenseins sowohl von Methyl- als auch von Nitrogruppen einzigartig, die eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität verleihen. Die Kombination dieser funktionellen Gruppen ermöglicht eine große Bandbreite an chemischen Umwandlungen und Anwendungen in verschiedenen Forschungsbereichen.

Biologische Aktivität

2,2'-Dimethyl-4,4'-dinitrobibenzyl (C16H16N2O4) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, experimental findings, and potential applications.

- Molecular Formula : C16H16N2O4

- Molecular Weight : 300.3092 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its nitro groups, which can participate in redox reactions. These reactions may lead to the formation of reactive intermediates that interact with cellular components, potentially triggering cytotoxic effects in cancer cells or inhibiting microbial growth. The exact molecular targets and pathways are still under investigation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. The compound's mechanism may involve disrupting cell membrane integrity or interfering with essential metabolic processes.

Anticancer Properties

Studies have also highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines. The cytotoxic effects are often evaluated using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide), which measures cell viability and proliferation.

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antimicrobial properties .

- Anticancer Activity : In a separate study on human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be 25 µM after 48 hours of exposure .

Experimental Methods

| Method | Description |

|---|---|

| MTT Assay | Measures cell viability by assessing mitochondrial activity in live cells. |

| Colony Forming Assays | Evaluates the ability of cells to proliferate and form colonies in soft agar. |

| Scratch Assay | Assesses cell migration and wound healing capabilities in cultured cells. |

Limitations of Current Research

While the initial findings are promising, several limitations exist:

- In vitro vs. In vivo : Most studies have been conducted in vitro; thus, further research is needed to evaluate the compound's efficacy and safety in vivo.

- Mechanistic Understanding : The precise mechanisms by which this compound exerts its biological effects remain largely unexplored.

Eigenschaften

IUPAC Name |

2-methyl-1-[2-(2-methyl-4-nitrophenyl)ethyl]-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-11-9-15(17(19)20)7-5-13(11)3-4-14-6-8-16(18(21)22)10-12(14)2/h5-10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSWUNUUPHBELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])CCC2=C(C=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408737 | |

| Record name | 2,2'-dimethyl-4,4'-dinitro-bibenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87517-98-4 | |

| Record name | 2,2'-dimethyl-4,4'-dinitro-bibenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dimethyl-4,4'-dinitrobibenzyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.